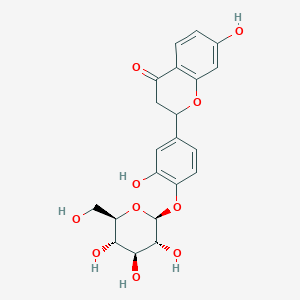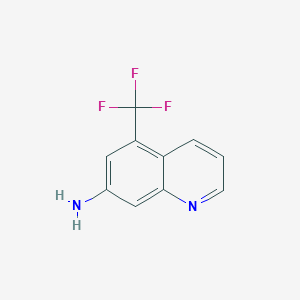
2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone
Descripción general
Descripción
2,4’-Dihydroxy-4,6’-dimethoxydihydrochalcone is a dihydrochalcone compound isolated from Iryanthera juruensis Warb . It is a major cytotoxic metabolite when tested against a panel of cancer cell lines .
Molecular Structure Analysis
The molecular structure of 2,4’-Dihydroxy-4,6’-dimethoxydihydrochalcone is C17H18O5 . The molecule is twisted with a dihedral angle between benzene rings A and B . This structure is influenced by the strong intramolecular O-4–H-4…O-5 hydrogen bond interaction of the substituted 4′-and 2″-hydroxyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4’-Dihydroxy-4,6’-dimethoxydihydrochalcone include a molecular weight of 302.32 and an empirical formula of C17H18O5 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone has been synthesized for the first time, using a method involving selective methylation, condensation, and reduction processes. The compound's structure and intermediates were confirmed through NMR, IR, and MS techniques (Li-cong, 2007).
Anti-inflammatory Activity
- This compound, along with other dihydrochalcone derivatives, was found to have significant anti-inflammatory activity in a study involving leaves and twigs of Cyathostemma argenteum. The inhibitory activity was comparable to phenylbutazone, a nonsteroidal anti-inflammatory drug (Somsrisa et al., 2013).
Cancer Research
- A study on gastric cancer cells demonstrated that a similar compound, Alpha, 2'-dihydroxy-4,4'-dimethoxydihydrochalcone, can inhibit cell proliferation, invasion, and migration. It also induced autophagy-related responses in cancer cells, suggesting potential as an anti-cancer agent (Wan et al., 2018).
Cytotoxic Properties
- Dihydrochalcones, including this compound, have been evaluated for their cytotoxic properties against various cancer cell lines. Some compounds in this group showed strong cytotoxicity, indicating their potential in cancer treatment (Prawat et al., 2012).
Antioxidant Activities
- Dihydrochalcones have been systematically examined for their antioxidant activities. They displayed higher antioxidant activities than corresponding flavanones, suggesting their potential role in combating oxidative stress-related diseases (Nakamura et al., 2003).
Enhancing Apoptosis in Cancer Therapy
- Chalcones and dihydrochalcones have been studied for their role in enhancing TRAIL-mediated apoptosis in prostate cancer cells. This suggests a synergistic potential when used in conjunction with existing cancer treatments (Szliszka et al., 2010).
Propiedades
IUPAC Name |
3-(2-hydroxy-4,6-dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-21-13-9-16(20)14(17(10-13)22-2)7-8-15(19)11-3-5-12(18)6-4-11/h3-6,9-10,18,20H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMWYIVORZZVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CCC(=O)C2=CC=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B3027962.png)
![(S)-tert-butyl 6-(5-(7-broMo-9,9-difluoro-9H-fluoren-2-yl)-1H-iMidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B3027967.png)

![(2S)-3-(4-hydroxyphenyl)-4-methyl-2-(4-{2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy}phenyl)-2H-1-benzopyran-7-ol](/img/structure/B3027972.png)
![(4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B3027973.png)


![Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate](/img/structure/B3027977.png)
![tert-butyl (3aR,6S,6aR)-6-amino-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B3027978.png)
![4-Bromo-6-methyl-1-(4-methylbenzenesulfonyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B3027979.png)
![2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione](/img/structure/B3027981.png)


![7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B3027984.png)